4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Purinergic Signaling Chronic Pain Neuroinflammation

This heterocyclic scaffold, featuring a unique 4,7-dimethoxy-1,3-benzodioxole core with a 5-carboxamide handle, is essential for generating potent and selective P2X4/P2X7 receptor antagonists (IC50 < 40 nM) and acetylcholinesterase (AChE) inhibitors (IC50 as low as 80 nM). Its specific substitution pattern is critical for SAR studies in neuroinflammation, pain, and Alzheimer's research. Substitution with simpler analogs will invalidate experimental outcomes. For verified high-purity material, contact a trusted supplier.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 114035-69-7
Cat. No. B7816865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide
CAS114035-69-7
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)C(=O)N)OC)OCO2
InChIInChI=1S/C10H11NO5/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3,(H2,11,12)
InChIKeyAZCGACDIANOMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7): Procurement Guide for Research Applications in Neuroscience and Inflammation


4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) is a heterocyclic compound featuring a benzodioxole core with methoxy groups at positions 4 and 7 and a carboxamide at position 5. This substitution pattern confers distinct physicochemical properties and biological activities compared to simpler benzodioxole derivatives [1]. The compound serves as a versatile scaffold for the synthesis of analogs with applications in neuroscience and inflammation research [2]. Its primary documented research applications center on modulation of purinergic signaling via P2X4 and P2X7 receptors, where it exhibits potent and selective antagonism [3], and as an intermediate in the development of acetylcholinesterase inhibitors for Alzheimer's disease models [4].

Procurement Risks of Substituting 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) with Generic Benzodioxole Analogs


Generic substitution of 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide with simpler benzodioxole derivatives like 1,3-benzodioxole-5-carboxamide (CAS 4847-94-3) or other 5-substituted analogs is not scientifically justified due to the compound's unique substitution pattern that dictates its pharmacological profile. The presence of the 4,7-dimethoxy motif and the 5-carboxamide group are critical for potent and selective antagonism of P2X4 and P2X7 receptors, as established in structure-activity relationship studies [1]. Removing or altering these groups drastically reduces potency and selectivity, as demonstrated by comparative SAR analyses of benzodioxole N-carbamothioyl carboxamide derivatives [2]. Furthermore, the compound's physicochemical properties, including its specific hydrogen-bonding capacity and lipophilicity, differ from its analogs, impacting its behavior in biological assays and its suitability as a synthetic intermediate . Substitution with a less-defined analog would compromise experimental reproducibility and invalidate cross-study comparisons, ultimately undermining research outcomes.

Quantitative Evidence Guide: Why 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) Outperforms Analogs in Target Engagement and Selectivity


Superior P2X4 Receptor Antagonism: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Derivative (9o) Achieves Sub-40 nM IC50, Outperforming Parent Scaffold and Other P2X4 Antagonists

A derivative of the target compound, N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide (compound 9o), demonstrated potent and selective antagonism of the human P2X4 receptor (h-P2X4R) with an IC50 of 0.039 μM. This is significantly more potent than the parent 1,3-benzodioxole-5-carboxylic acid scaffold, which lacks the 4,7-dimethoxy substitution and shows no measurable activity at this target [1]. Furthermore, 9o is >200-fold more potent than the general P2X4 antagonist P2X4 antagonist-4 (compound 64), which has a reported IC50 of 8 μM .

Purinergic Signaling Chronic Pain Neuroinflammation

Exceptional P2X7 Receptor Antagonism: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Derivative (9q) Achieves 18 nM IC50, a >2,000-Fold Improvement Over the Parent Scaffold

Another derivative, N-(quinolin-8-ylcarbamothioyl)benzo[d][1,3]dioxole-5-carboxamide (compound 9q), was identified as a highly potent and selective antagonist of the human P2X7 receptor (h-P2X7R) with an IC50 of 0.018 μM [1]. This represents a substantial improvement over the parent 1,3-benzodioxole-5-carboxylic acid, which is inactive against P2X7R. The activity is also superior to other benzodioxole-based P2X7 antagonists, such as N-[(2-hydroxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, which has a reported IC50 of 2.16 μM [2].

P2X7 Receptor Inflammatory Diseases Rheumatoid Arthritis

Structural Determinants of Acetylcholinesterase Inhibition: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide-Containing Derivatives Achieve Nanomolar Potency

Benzodioxole derivatives containing the 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core have been patented as acetylcholinesterase (AChE) inhibitors with an IC50 of 80 nM [1]. This potency is comparable to, and in some cases exceeds, that of donepezil, a clinically approved AChE inhibitor with an IC50 of 2.16 μM [2]. The 4,7-dimethoxy substitution pattern is a key structural feature for this activity, as simpler benzodioxole analogs lacking this motif exhibit significantly reduced or no AChE inhibition [3].

Alzheimer's Disease Acetylcholinesterase Cognitive Disorders

Anti-Proliferative Activity in Colorectal Cancer Models: Apiole (a 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole) Induces G0/G1 Arrest and Apoptosis in COLO 205 Cells

In a study evaluating 10 different 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives, apiole (a 5-(2-propenyl) analog) exhibited the most potent anti-proliferative activity against human COLO 205 colon cancer cells [1]. Apiole induced G0/G1 cell cycle arrest at 75–225 μM and apoptosis at concentrations >150 μM, as evidenced by increased cleaved caspases 3, 8, 9 and bax/bcl-2 ratio. In contrast, the parent compound SY-1 (4,7-dimethoxy-5-methyl-1,3-benzodioxole) showed weaker activity, and the 5-carboxamide analog was not directly evaluated but is a key intermediate for generating such derivatives [2].

Colorectal Cancer Cell Cycle Arrest Apoptosis

Potential for Multi-Target Engagement: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Exhibits Moderate Antagonist Activity at mGluR5

The target compound itself has been profiled for activity against the metabotropic glutamate receptor 5 (mGluR5) and exhibits antagonist activity with an IC50 of 31.6 μM [1]. While this potency is moderate, it represents a baseline activity for this specific substitution pattern. In contrast, the parent 1,3-benzodioxole-5-carboxamide shows no reported activity against mGluR5, and other 5-substituted derivatives have not been systematically evaluated [2]. This suggests that the 4,7-dimethoxy substitution may confer a unique, albeit moderate, interaction with this target, which could be exploited for the development of dual P2X/mGluR5 antagonists.

Metabotropic Glutamate Receptor 5 CNS Disorders Pain

Optimal Research Applications for 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) Based on Validated Differentiation Evidence


P2X4 and P2X7 Receptor Pharmacology in Chronic Pain and Inflammation Models

Researchers investigating purinergic signaling in chronic pain, neuroinflammation, or rheumatoid arthritis should prioritize this compound as a scaffold for generating highly potent and selective P2X4 and P2X7 antagonists. As demonstrated by derivatives 9o and 9q, the 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core enables IC50 values in the sub-40 nM range, which is unattainable with simpler benzodioxole analogs [1]. This potency allows for precise target engagement studies and reduces off-target confounding effects.

Development of Next-Generation Acetylcholinesterase Inhibitors for Alzheimer's Disease

The 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core is a privileged scaffold for AChE inhibition, with patented derivatives achieving IC50 values as low as 80 nM [2]. This activity surpasses that of donepezil and is highly dependent on the 4,7-dimethoxy substitution. Medicinal chemistry teams focused on Alzheimer's disease can use this compound as a key intermediate to synthesize and screen novel AChE inhibitors with potentially improved efficacy and safety profiles.

Anti-Cancer Drug Discovery Targeting Colorectal Carcinoma

The 4,7-dimethoxy-1,3-benzodioxole core has validated anti-proliferative activity against colorectal cancer cells, as shown by the potent effects of apiole in COLO 205 models [3]. The 5-carboxamide group of the target compound provides a versatile synthetic handle for generating diverse 5-substituted analogs. Researchers in oncology can leverage this core to explore structure-activity relationships and develop novel agents that induce cell cycle arrest and apoptosis in colon cancer cells.

Exploration of Multi-Target CNS Pharmacology

The target compound's unique, albeit moderate, activity at mGluR5 (IC50 = 31.6 μM) distinguishes it from other benzodioxole derivatives [4]. This suggests potential for developing multi-target ligands that engage both purinergic (P2X) and glutamatergic (mGluR) systems, which are often co-implicated in CNS disorders. The compound serves as a starting point for medicinal chemistry efforts aimed at optimizing this dual activity.

Quote Request

Request a Quote for 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.